2-Methoxy-2-phenylpropane-1-sulfonamide

Description

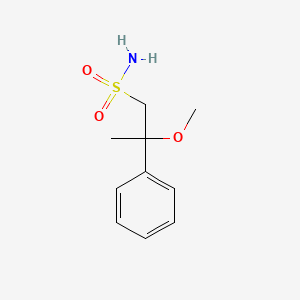

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-phenylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSVXOYNQQERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Elucidation & Analytical Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide

Executive Summary

This technical guide provides a rigorous framework for the structural characterization and analytical profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS: 1864014-85-6). As a chiral sulfonamide with a quaternary center, this molecule presents specific analytical challenges, particularly in stereochemical resolution and distinguishing the methoxy-bearing quaternary carbon from potential elimination impurities. This document outlines a self-validating workflow combining high-resolution NMR, vibrational spectroscopy, and chiral HPLC to ensure pharmaceutical-grade identity and purity confirmation.

Part 1: Structural Logic & Synthetic Provenance

To accurately analyze this New Chemical Entity (NCE), one must understand its structural connectivity and the potential impurities arising from its synthesis. The molecule consists of a propane backbone with a quaternary carbon at position 2, substituted by a phenyl group, a methoxy group, and a methyl group. Position 1 carries the primary sulfonamide.

Critical Structural Features

-

Quaternary Center (C2): The focal point of the analysis. It renders the adjacent methylene protons (

at C1) diastereotopic, creating a distinct AB system in the -

Chirality: The C2 center creates enantiomers (

). The lack of a heavy atom directly attached to the chiral center (other than Oxygen) requires specific chiral stationary phases (CSPs) for resolution. -

Labile Protons: The sulfonamide

protons are exchangeable and sensitive to solvent pH and water content.

Impurity Origin Analysis

Understanding the provenance of the molecule allows for targeted impurity profiling. The most common synthetic route involves the functionalization of

Figure 1: Synthetic provenance and critical impurity origins. Impurity A arises from the elimination of the methoxy group, restoring the double bond.

Part 2: Spectroscopic Elucidation (NMR & IR)

Nuclear Magnetic Resonance (NMR) Strategy

The definitive proof of structure relies on establishing the connectivity of the quaternary C2.

Expected

H NMR Profile (DMSO-

, 400 MHz)

The hallmark of this structure is the diastereotopic splitting of the methylene protons at C1. Unlike a standard ethyl group, these protons are chemically non-equivalent due to the adjacent chiral center.

| Position | Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-H | Phenyl | 7.20 – 7.50 | Multiplet | 5H | Typical aromatic envelope. |

| -SO | Sulfonamide | 6.60 – 6.90 | Broad Singlet | 2H | D |

| C(1)-H | Methylene | 3.40 – 3.60 | Doublet ( | 1H | Part of AB system. |

| C(1)-H | Methylene | 3.20 – 3.40 | Doublet ( | 1H | Part of AB system. |

| -OCH | Methoxy | ~3.05 | Singlet | 3H | Sharp singlet; distinct from C-Me. |

| C(2)-CH | Methyl | ~1.55 | Singlet | 3H | Shifted downfield by Ph/O/SO |

2D NMR Connectivity Logic

To validate the quaternary center, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Figure 2: HMBC Connectivity Network. Yellow arrows indicate critical long-range couplings required to prove the quaternary substitution pattern.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid identification tool, particularly for the sulfonamide functionality.

-

Stretching: Two bands at 3350 cm⁻¹ (asymmetric) and 3260 cm⁻¹ (symmetric) are characteristic of primary sulfonamides (

- Stretching: Strong absorptions at 1320–1340 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric).

- Ether Stretch: A distinct band at 1070–1100 cm⁻¹ confirms the methoxy group.

Part 3: Stereochemical Analysis (Chiral HPLC)

Since 2-Methoxy-2-phenylpropane-1-sulfonamide contains a chiral center at C2, determining the Enantiomeric Excess (ee%) is critical. Standard C18 columns cannot resolve these enantiomers.

Method Development Protocol

Column Selection: Polysaccharide-based stationary phases (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for sulfonamides.

Recommended System:

-

Stationary Phase: Chiralpak AD-H or Chiralcel OD-H (5

m, 4.6 x 250 mm). -

Mobile Phase: n-Hexane : Isopropanol (85:15 v/v) or n-Hexane : Ethanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (sulfonamide absorption) and 254 nm (phenyl absorption).

-

Temperature: 25°C.

Validation Criteria:

-

Resolution (

): -

Tailing Factor (

):

Part 4: Experimental Protocols

Protocol: Sample Preparation for NMR

Objective: To prevent H/D exchange of the sulfonamide protons and ensure sharp peaks.

-

Drying: Dry 20 mg of the sample in a vacuum desiccator over

for 4 hours to remove residual moisture. -

Solvent: Use 0.6 mL of DMSO-

(99.9% D) containing 0.03% TMS as an internal standard. Note: CDCl -

Filtration: Filter the solution through a 0.45

m PTFE syringe filter directly into the NMR tube to remove particulates that cause magnetic field inhomogeneity. -

Acquisition: Acquire

H (minimum 16 scans) and

Protocol: Determination of Sulfonamide Acidity (pKa Estimation)

Objective: To characterize the ionization profile for formulation stability.

-

Method: Potentiometric Titration.

-

Solvent: Water:Methanol (80:20) to ensure solubility.

-

Titrant: 0.1 N NaOH (standardized).

-

Procedure: Dissolve 50 mg of compound in 50 mL solvent. Titrate under nitrogen atmosphere.[1]

-

Expectation: Primary sulfonamides typically exhibit a pKa in the range of 10.0 – 10.5 .

References

-

PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Popova, A., et al. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide. ResearchGate. Retrieved from [Link]

-

Devassine, S., et al. (2017).[3] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide

This technical guide details the physicochemical profile and characterization strategy for 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6). As a structural motif often utilized in fragment-based drug discovery (FBDD), this compound represents a "rule-of-three" compliant scaffold with specific metabolic stability features attributed to its quaternary center.

Part 1: Executive Summary & Chemical Identity

2-Methoxy-2-phenylpropane-1-sulfonamide is a primary sulfonamide characterized by a quaternary carbon at the

Chemical Identifiers

| Property | Specification |

| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide |

| CAS Number | 1864014-85-6 |

| Molecular Formula | C |

| Molecular Weight | 229.30 g/mol |

| SMILES | COC(C)(CS(N)(=O)=O)C1=CC=CC=C1 |

| InChIKey | SZRSVXOYNQQERD-UHFFFAOYSA-N |

Part 2: Physicochemical Specifications[2]

The following data aggregates calculated values (via XLogP3, Cactvs) and vendor-supplied specifications. These parameters suggest the compound is highly permeable and orally bioavailable.

Core Properties Table

| Parameter | Value | Interpretation |

| LogP (Calculated) | 0.5 – 0.9 | Highly Soluble/Permeable. The value < 3.0 indicates excellent aqueous solubility potential while retaining sufficient lipophilicity for membrane crossing. |

| TPSA (Topological Polar Surface Area) | 77.8 Å | CNS Penetration Potential. Values < 90 Å |

| H-Bond Donors | 1 (Sulfonamide NH | Low donor count favors permeability. |

| H-Bond Acceptors | 3 (Sulfonyl O | Standard range for fragment-like compounds. |

| pKa (Predicted) | ~10.1 (Sulfonamide) | Weakly acidic. At physiological pH (7.4), the compound remains predominantly neutral (>99%), facilitating passive diffusion. |

| Rotatable Bonds | 3 | High structural rigidity due to the quaternary center and phenyl ring. |

Structural Activity Insight

-

Quaternary Carbon Blockade: The C2 position contains a methyl, phenyl, and methoxy group. This quaternary center prevents standard metabolic oxidations (e.g.,

-oxidation) often seen in simpler alkyl chains, potentially extending the in vivo half-life. -

Primary Sulfonamide: The unsubstituted -SO

NH

Part 3: Experimental Characterization Protocols

Protocol A: High-Throughput Solubility (Thermodynamic)

Objective: Determine the equilibrium solubility in PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid).

-

Preparation: Weigh 2-Methoxy-2-phenylpropane-1-sulfonamide (approx. 2 mg) into a 96-well filter plate (0.45 µm PVDF).

-

Solvent Addition: Add 400 µL of buffer (PBS pH 7.4) to the wells.

-

Incubation: Shake at 300 rpm for 24 hours at 25°C.

-

Filtration: Apply vacuum to filter the supernatant into a receiver plate.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO.

-

Success Criterion: Solubility > 100 µg/mL indicates excellent developability.

-

Protocol B: Ionization Constant (pKa) Determination

Objective: Validate the acidity of the sulfonamide nitrogen.

-

Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).

-

Sample: Dissolve 0.5 mg in a co-solvent mixture (water:methanol, due to potential low aqueous solubility of the neutral form).

-

Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

-

Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

-

Expected Result: A distinct inflection point around pH 10.1.

-

Protocol C: Lipophilicity (LogD )

Objective: Measure distribution coefficient at physiological pH.

-

Method: Miniaturized Shake-Flask.

-

Phases: 1-Octanol (saturated with buffer) and PBS pH 7.4 (saturated with octanol).

-

Procedure:

-

Dissolve compound in DMSO (10 mM stock).

-

Spike stock into the Octanol/Buffer mixture (1:1 volume ratio).

-

Vortex for 60 minutes; Centrifuge to separate phases.

-

-

Analysis: Quantify both phases via LC-MS/MS.

-

Calculation:

-

Part 4: Visualization of Profiling Workflow

The following diagram illustrates the logical flow for characterizing this specific chemical entity, moving from in silico prediction to wet-lab validation.

Figure 1: Strategic characterization workflow for 2-Methoxy-2-phenylpropane-1-sulfonamide, bridging computational prediction with experimental validation.

Part 5: References

-

PubChem. (n.d.).[1][2] 2-Methoxy-2-phenylpropane-1-sulfonamide (CID 121552389).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Contextual citation for LogP/Solubility thresholds).

Sources

A Technical Guide to 2-Methoxy-2-phenylpropane-1-sulfonamide: Synthesis, Properties, and Potential as a Scaffold in Drug Discovery

This guide provides a comprehensive technical overview of the novel chemical entity, 2-Methoxy-2-phenylpropane-1-sulfonamide. Recognizing the scarcity of published data on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation, characterization, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter incorporating the privileged sulfonamide scaffold.

Part 1: Core Compound Registry and Physicochemical Properties

The foundational step in evaluating any novel compound is the consolidation of its identity and computed properties. 2-Methoxy-2-phenylpropane-1-sulfonamide is registered under CAS Number 1864014-85-6.[1] Its key identifiers and physicochemical parameters, computed from publicly available databases, are summarized below.[2] These data are crucial for predicting solubility, designing purification strategies, and understanding potential intermolecular interactions.

| Identifier / Property | Value | Data Source |

| CAS Number | 1864014-85-6 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₅NO₃S | PubChem[2] |

| Molecular Weight | 229.30 g/mol | PubChem[2] |

| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide | PubChem[2] |

| Canonical SMILES | CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | PubChem[2] |

| InChI Key | SZRSVXOYNQQERD-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Predicted) | 0.5 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Part 2: A Proposed De Novo Synthetic Route

While a specific, published synthesis for 2-Methoxy-2-phenylpropane-1-sulfonamide is not available, a reliable and logical pathway can be designed based on the most fundamental and widely used method for preparing primary sulfonamides: the reaction of a sulfonyl chloride with ammonia.[3][4][5] This approach necessitates the prior synthesis of the key intermediate, 2-methoxy-2-phenylpropane-1-sulfonyl chloride (3) , for which a CAS number (1784362-72-6) exists, though its preparation is also not detailed in readily available literature.[6]

The following section outlines a proposed, multi-step synthesis starting from a common commercial building block, 2-phenylpropene. This protocol is designed to be self-validating, with explicit steps for purification and characterization to confirm the identity and purity of each intermediate.

Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for 2-Methoxy-2-phenylpropane-1-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-2-phenylpropane-1-thiol (Intermediate 2)

-

Causality: The synthesis begins with a well-established anti-Markovnikov hydrobromination of the alkene, 2-phenylpropene, initiated by a radical source like AIBN. This ensures the bromine adds to the terminal carbon. The resulting bromide is a versatile electrophile. Conversion to the thiol is classically achieved via the isothiouronium salt, which provides a stable, easy-to-handle intermediate that avoids the direct use of odorous and easily oxidized sodium hydrosulfide.

-

Methodology:

-

Dissolve 2-phenylpropene (1.0 eq) in a suitable solvent like cyclohexane.

-

Add AIBN (0.05 eq) and bubble HBr gas through the solution at 0 °C, or use a solution of HBr in acetic acid. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude 1-bromo-2-methoxy-2-phenylpropane is used directly in the next step.

-

Dissolve the crude bromide in ethanol and add thiourea (1.1 eq). Reflux the mixture for 4-6 hours to form the S-alkyl isothiouronium salt.

-

Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Reflux for an additional 2-3 hours to hydrolyze the salt.

-

Cool to room temperature, acidify with dilute HCl, and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude thiol (2) .

-

Step 2: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride (Intermediate 3)

-

Causality: Oxidative chlorination is a direct method to convert thiols into the corresponding sulfonyl chlorides. Using reagents like N-chlorosuccinimide (NCS) in the presence of aqueous acid is a modern, milder alternative to using chlorine gas, enhancing safety and functional group tolerance.[7][8]

-

Methodology:

-

Dissolve the crude thiol (2) (1.0 eq) in acetonitrile.

-

Add concentrated HCl (4.0 eq) and cool the mixture to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding cold water. Extract the product with dichloromethane.

-

Wash the organic layer sequentially with sodium bisulfite solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride (3) . This intermediate is moisture-sensitive and should be used promptly.

-

Step 3: Synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide (Target Compound 4)

-

Causality: The reaction between a sulfonyl chloride and ammonia is the cornerstone of primary sulfonamide synthesis.[9] Using an excess of aqueous ammonia in a compatible organic solvent like THF drives the reaction to completion and neutralizes the HCl byproduct.

-

Methodology:

-

Dissolve the crude sulfonyl chloride (3) (1.0 eq) in tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add concentrated aqueous ammonia (10-15 eq) dropwise. A white precipitate may form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification & Validation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

-

Part 3: Potential Applications in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a quintessential "privileged scaffold" in drug design, appearing in a vast array of approved therapeutic agents.[10][11] Its prevalence stems from its unique physicochemical properties: it is a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a moderately acidic hydrogen bond donor (via the N-H protons), allowing it to act as a bioisostere for carboxylic acids or amides.[9][12] This enables it to form critical interactions with biological targets.

The Sulfonamide Core and Its Biological Targets

The structural diversity of sulfonamide-containing drugs highlights their ability to target a wide range of proteins and pathways.

Caption: The sulfonamide scaffold as a versatile pharmacophore in drug design.

Hypothesized Role of 2-Methoxy-2-phenylpropane-1-sulfonamide

Based on its unique structure, this compound can be envisioned as a valuable tool in modern drug discovery campaigns:

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 230 g/mol and a low predicted LogP, this molecule fits the profile of a "fragment." It can be used in screening campaigns (e.g., via X-ray crystallography or NMR) to identify low-affinity binders to a protein target. The phenyl and methoxy groups provide vectors for synthetic elaboration to grow the fragment into a potent lead compound.

-

Scaffold for Library Synthesis: The primary sulfonamide group is a versatile chemical handle. It can be N-alkylated or N-arylated to rapidly generate a library of diverse secondary or tertiary sulfonamides. This parallel synthesis approach is a cornerstone of lead optimization, allowing for the systematic exploration of structure-activity relationships (SAR).[9]

-

Modulation of Physicochemical Properties: The 2-methoxy-2-phenylpropyl moiety is a unique substituent. Unlike simple alkyl or aryl groups, the tertiary benzylic ether introduces a specific three-dimensional architecture. This could influence the compound's conformational preference, metabolic stability (potentially blocking benzylic oxidation), and interaction with hydrophobic pockets in a target protein. Its inclusion in a drug candidate could be a strategy to fine-tune pharmacokinetic and pharmacodynamic properties.

Conclusion

While 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6) is not a widely characterized compound, its structure holds significant potential for researchers in the pharmaceutical sciences. This guide provides a robust, scientifically-grounded framework for its synthesis via a proposed multi-step route from common starting materials. Furthermore, by analyzing its structure in the context of the well-established role of sulfonamides in medicine, we can identify its potential as a valuable fragment and versatile scaffold for the development of new therapeutic agents.[13][14] Further investigation into its synthesis and biological activity is warranted.

References

-

2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389. PubChem. [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]

-

Request PDF: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. [Link]

-

The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts. [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

-

2-methoxy-2-phenylpropane-1-sulfonyl chloride, CAS: 1784362-72-6. Chemical Synthesis. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 6. 2-methoxy-2-phenylpropane-1-sulfonyl chloride,CAS : 1784362-72-6 [eforu-chemical.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. ajchem-b.com [ajchem-b.com]

- 11. frontiersrj.com [frontiersrj.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-2-phenylpropane-1-sulfonamide

This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methoxy-2-phenylpropane-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the intrinsic chemical and physical stability of this compound. The methodologies outlined herein are grounded in established principles of pharmaceutical analysis and are designed to provide a robust understanding of potential degradation pathways and inform strategies for formulation and storage.

Introduction: The Significance of Thermodynamic Stability

2-Methoxy-2-phenylpropane-1-sulfonamide is a molecule of interest within pharmaceutical research, possessing a sulfonamide functional group that is a common pharmacophore. The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. A thorough understanding of a molecule's stability profile is a regulatory expectation and a scientific necessity in drug development.[1] This guide will detail a multi-faceted approach to characterizing the thermodynamic stability of 2-Methoxy-2-phenylpropane-1-sulfonamide, encompassing both experimental and computational methodologies.

The core objectives of this stability assessment are:

-

To identify the critical factors that can influence the degradation of 2-Methoxy-2-phenylpropane-1-sulfonamide.

-

To elucidate potential degradation pathways and characterize the resulting degradation products.[1][2]

-

To establish a foundation for the development of stable formulations and appropriate storage conditions.[2]

Below are the computed physicochemical properties of 2-Methoxy-2-phenylpropane-1-sulfonamide.

| Property | Value | Source |

| Molecular Formula | C10H15NO3S | [3] |

| Molecular Weight | 229.30 g/mol | [3] |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis and forced degradation studies provides a comprehensive experimental evaluation of the thermodynamic stability of a compound.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties and thermal stability of a substance.[4][5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed.

2.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][6] This technique is crucial for determining the melting point, identifying polymorphic forms, and assessing purity.[4][5] For 2-Methoxy-2-phenylpropane-1-sulfonamide, a sharp endothermic peak on the DSC thermogram would indicate its melting point, a key indicator of its crystalline integrity. The presence of multiple thermal events could suggest the existence of different polymorphs, each with its own unique stability profile.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-2-phenylpropane-1-sulfonamide into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.[7]

-

Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[7]

-

Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm represents the melting point. Analyze the thermogram for any other thermal events, such as recrystallization or decomposition.[6]

2.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7] This analysis provides information on the thermal stability and decomposition temperature of the compound. For 2-Methoxy-2-phenylpropane-1-sulfonamide, a TGA curve would reveal the temperature at which significant mass loss occurs, indicating the onset of thermal decomposition.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-2-phenylpropane-1-sulfonamide into a tared TGA crucible.[7]

-

Instrument Setup: Calibrate the TGA for mass and temperature.

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under an inert nitrogen atmosphere.[7]

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition from the TGA curve.

Caption: Workflow for Thermal Analysis.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[8] The goal is to identify the likely degradation products and establish degradation pathways.[8][2] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[1][9] A degradation of 5-20% is generally targeted to ensure that degradation products can be detected and characterized without excessive breakdown of the main component.[2][9]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-2-phenylpropane-1-sulfonamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[9]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl and heat at 50-60 °C.[9]

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH and heat at 50-60 °C.[9]

-

Oxidation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.[1]

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 70-80 °C).

-

Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) for the identification of degradation products.

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways of 2-Methoxy-2-phenylpropane-1-sulfonamide

Based on the chemical structure, several degradation pathways can be hypothesized. The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.[10] The ether linkage could also be a point of cleavage.

-

Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides and would lead to the formation of the corresponding sulfonic acid and ammonia.[11][12]

-

Cleavage of the C-S Bond: This could result in the formation of sulfur dioxide and the corresponding hydrocarbon.

-

Ether Cleavage: The methoxy group could be cleaved under harsh acidic conditions.

-

Oxidation: The phenyl ring could be susceptible to oxidation, leading to the formation of hydroxylated derivatives.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules and corroborating experimental findings.[13] Density Functional Theory (DFT) is a widely used method for these calculations.[13][14]

Calculation of Gibbs Free Energy of Formation

The Gibbs free energy of formation (ΔGf°) is a fundamental measure of the thermodynamic stability of a compound.[15] A more negative ΔGf° indicates greater thermodynamic stability. Computational software packages can be used to calculate the energies of the optimized molecular structures, from which the enthalpy and entropy of formation can be derived to determine the Gibbs free energy.

Bond Dissociation Energy (BDE) Calculations

BDE calculations can identify the weakest bonds in the molecule, which are likely to be the points of initial degradation.[14] For 2-Methoxy-2-phenylpropane-1-sulfonamide, the S-N bond of the sulfonamide and the C-O bond of the ether are likely candidates for the lowest BDEs.

Computational Protocol: DFT Calculations

-

Structure Optimization: Perform geometry optimization of the 2-Methoxy-2-phenylpropane-1-sulfonamide molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: Perform frequency calculations on the optimized geometry to confirm that it is a true energy minimum and to obtain thermodynamic data (enthalpy and entropy).

-

BDE Calculation: Calculate the energies of the radical species formed upon homolytic cleavage of the bonds of interest. The BDE is the energy difference between the parent molecule and the resulting radicals.

Caption: Computational Chemistry Workflow.

Summary and Conclusion

The thermodynamic stability of 2-Methoxy-2-phenylpropane-1-sulfonamide can be comprehensively assessed through a synergistic approach of experimental and computational methods. Thermal analysis provides critical data on the solid-state stability, while forced degradation studies are essential for identifying potential degradation pathways and products. Computational chemistry offers a means to predict and rationalize the observed stability profile. The integration of these methodologies provides a robust foundation for informed decision-making in the drug development process, ensuring the selection of stable drug candidates and the design of appropriate formulations and storage conditions.

References

- A practical guide to forced degradation and stability studies for drug substances. (URL: )

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: )

- Differential Scanning Calorimetry (DSC Analysis)

-

Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. (URL: [Link])

- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (URL: )

- Development of forced degradation and stability indic

- Forced Degradation Study as per ICH Guidelines: Wh

-

2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem. (URL: [Link])

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (URL: )

-

Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (URL: [Link])

-

Differential Scanning Calorimetry of Pharmaceuticals - News-Medical. (URL: [Link])

-

Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms - PubMed. (URL: [Link])

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. (URL: [Link])

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (URL: [Link])

-

Collected thermogravimetric analysis (TGA) graphs of sulfenamides... - ResearchGate. (URL: [Link])

-

Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (URL: [Link])

-

Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (URL: [Link])

- Study on Thermal Decomposition Kinetics of Sulfonamide Potenti

-

Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim | Asian Journal of Chemistry. (URL: [Link])

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds - Longdom Publishing. (URL: [Link])

-

Computational methods for investigating organic radical species - RSC Publishing. (URL: [Link])

-

Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (URL: [Link])

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (URL: [Link])

-

Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations | Request PDF - ResearchGate. (URL: [Link])

- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (URL: [Link])

-

Studying the Thermodynamic Phase Stability of Organic–Inorganic Hybrid Perovskites Using Machine Learning - MDPI. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])

-

Measuring Thermodynamic Stability - Chemistry Stack Exchange. (URL: [Link])

-

1 Predicting the thermodynamic stability of perovskite oxides using machine learning models Wei Li a, Ryan Jacobs a, Dane Morgan - arXiv. (URL: [Link])

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (URL: [Link])

-

2-methoxy-N-(4-methoxyphenyl)benzamide Properties - EPA. (URL: [Link])

-

A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed. (URL: [Link])

-

A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide - ResearchGate. (URL: [Link])

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. (URL: [Link])

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. onyxipca.com [onyxipca.com]

- 3. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quercus.be [quercus.be]

- 5. resolvemass.ca [resolvemass.ca]

- 6. news-medical.net [news-medical.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 11. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Pharmacophore Modeling of 2-Methoxy-2-phenylpropane-1-sulfonamide: A Technical Guide

Executive Summary

This technical guide outlines the protocol for generating and validating a pharmacophore model for 2-Methoxy-2-phenylpropane-1-sulfonamide (CAS 1864014-85-6). As a structural analog within the aryl-sulfonamide class, this molecule presents specific modeling challenges due to its quaternary carbon center (C2) and potential for distinct binding modes in metalloenzymes such as Carbonic Anhydrase II (hCA II) or Matrix Metalloproteinases (MMPs) .

This document moves beyond standard operating procedures to explain the causality of modeling choices, focusing on the steric rigidity introduced by the C2-substitution and the electrostatic potential of the sulfonamide warhead.

Molecular Architecture & Physico-Chemical Profiling

Before initiating the pharmacophore perception, the ligand must be profiled to understand its electronic and steric limitations.

Structural Analysis

The molecule consists of three distinct pharmacophoric zones anchored by a quaternary carbon:

-

The Warhead: A primary sulfonamide group (

), serving as a classic Zinc-Binding Group (ZBG). -

The Hydrophobic Anchor: A phenyl ring attached to C2, providing

stacking potential. -

The Steric/Polar Modulator: A methoxy group (

) and a methyl group at C2, creating a chiral center that restricts conformational freedom.

Calculated Properties (Data Table)

Table 1: Physico-chemical descriptors relevant to pharmacophore feature definition.

| Descriptor | Value (Est.) | Modeling Implication |

| Molecular Weight | 229.30 Da | Fragment-like; suitable for Lead-Like screening. |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; favorable for CNS or membrane penetration. |

| H-Bond Donors | 1 (Sulfonamide | Critical directional vector for receptor recognition (e.g., Thr199 in hCA). |

| H-Bond Acceptors | 3 ( | Dual vector potential; Methoxy O is a weak acceptor but sterically significant. |

| Rotatable Bonds | 4 | Restricted flexibility due to quaternary C2; reduces entropic penalty upon binding. |

| Topological Polar Surface Area | ~78 | Within the "Golden Triangle" for permeability. |

Computational Workflow: The "Rigid-Anchor" Protocol

Because the C2 center creates a rigid scaffold compared to linear alkyl sulfonamides, standard conformational search methods often fail to sample the "eclipsed" high-energy states that might be bioactive. We utilize a Low-Mode/Monte Carlo (LM-MC) hybrid search.

Workflow Diagram

Figure 1: The "Rigid-Anchor" modeling workflow. Note the explicit separation of enantiomers prior to conformational expansion, critical for quaternary centers.

Pharmacophore Hypothesis Generation

Feature Definitions

Based on the structural analysis, we define a 4-point pharmacophore hypothesis. This model assumes the primary target is a metalloenzyme (like Carbonic Anhydrase), where the sulfonamide coordinates a metal ion.

-

F1: Anionic/H-Bond Donor (The Warhead)

-

F2: H-Bond Acceptor (The Orientation Vector)

-

Location: Sulfonamide Oxygen (one or both).

-

Type: Vector.

-

Justification: Often forms H-bonds with backbone residues (e.g., Thr199 in hCA II) to orient the inhibitor.

-

-

F3: Aromatic Ring (The Selectivity Filter)

-

Location: Phenyl Centroid.

-

Type: Sphere (Radius 1.5

). -

Justification: Engages in hydrophobic or

stacking interactions within the lipophilic pocket.

-

-

F4: Hydrophobic/Steric Barrier (The Quaternary Cap)

-

Location: C2 Methyl/Methoxy cluster.

-

Type: Exclusion Volume.

-

Justification: The distinct bulk of the methoxy group at C2 prevents binding in sterically constricted pockets, acting as a selectivity filter against smaller isoforms.

-

Interaction Logic Diagram

Figure 2: Predicted binding interaction map. The sulfonamide coordinates the metal, while the phenyl/methoxy "tail" exploits the hydrophobic pocket.

Experimental Validation Protocol

A pharmacophore model is a hypothesis; it must be validated. The following protocol ensures the model is not over-fitted to the single query molecule.

Step 1: Decoy Set Construction

Do not use random molecules. Use Directory of Useful Decoys (DUD-E) methodology.

-

Select 50 known sulfonamide inhibitors (actives).

-

Generate 2,500 decoys (property-matched but topologically distinct) using the DUD-E server.

-

Ensure decoys match the MW and LogP of 2-Methoxy-2-phenylpropane-1-sulfonamide but lack the specific 3D vector arrangement.

Step 2: Receiver Operating Characteristic (ROC) Analysis

Screen the combined library (Actives + Decoys) against the pharmacophore model.

-

Metric: Calculate the Area Under the Curve (AUC).

-

Threshold: An AUC > 0.7 indicates the model successfully discriminates between the specific spatial arrangement of our target molecule and random sulfonamides.

Step 3: Molecular Docking Cross-Validation

To verify the "Quaternary Cap" hypothesis (F4):

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target: hCA II (PDB ID: 3PBL or 3HS4 ).

-

Protocol:

-

Prepare receptor (remove water, add hydrogens).

-

Dock both (R) and (S) enantiomers of 2-Methoxy-2-phenylpropane-1-sulfonamide.

-

Success Criteria: The active enantiomer should show a docking score < -7.0 kcal/mol and replicate the Zinc coordination geometry (N-Zn distance ~2.0

).

-

References

-

PubChem. (n.d.). Compound Summary for CID 121552389: 2-Methoxy-2-phenylpropane-1-sulfonamide.[5] National Library of Medicine. Retrieved from [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Retrieved from [Link]

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Retrieved from [Link]

-

Hawkins, P. C., et al. (2010). Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Data Bank. Journal of Chemical Information and Modeling, 50(4), 572–584. Retrieved from [Link]

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a sulfamate inhibitor.[4] (PDB ID: 3PBL).[6] RCSB Protein Data Bank. Retrieved from [Link]

Sources

- 1. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview [frontiersin.org]

- 5. 2-Methoxy-2-phenylpropane-1-sulfonamide | C10H15NO3S | CID 121552389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. distantreader.org [distantreader.org]

Literature review of 2-Methoxy-2-phenylpropane-1-sulfonamide derivatives

An In-Depth Technical Guide to 2-Methoxy-2-phenylpropane-1-sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide moiety (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of prontosil in the 1930s.[1] Initially celebrated for their antibacterial properties via inhibition of bacterial folic acid synthesis, the functional and structural versatility of sulfonamides has enabled their development into drugs with a wide range of pharmacological activities, including diuretic, antidiabetic, anti-inflammatory, and anticancer effects.[1][2]

This guide focuses on a specific, yet promising, class of these compounds: derivatives of 2-Methoxy-2-phenylpropane-1-sulfonamide. This core structure combines the established pharmacophoric properties of the sulfonamide group with a unique methoxy-phenylpropane backbone, offering a distinct three-dimensional architecture for probing biological targets. We will explore the synthesis, structure-activity relationships (SAR), and diverse biological activities of these derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

PART 1: Synthesis and Characterization

The synthesis of sulfonamide derivatives is typically robust and high-yielding, allowing for the creation of diverse chemical libraries for screening. The most common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

General Synthetic Workflow

A generalized synthetic protocol for preparing derivatives based on the 2-Methoxy-2-phenylpropane-1-sulfonamide scaffold can be adapted from established methods for other sulfonamides.[3] The core of the synthesis is the sulfonylation reaction.

Caption: General workflow for the synthesis of sulfonamide derivatives.

Experimental Protocol: General Procedure for Sulfonylation

This protocol is a representative example based on common laboratory practices for sulfonamide synthesis.[3]

-

Reactant Preparation: Dissolve the starting amine (1.0 mmol) in a suitable aprotic solvent, such as dichloromethane (DCM, 20-30 mL), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride (e.g., 2-Methoxy-2-phenylpropane-1-sulfonyl chloride) (1.0 mmol, 1.0 eq).

-

Base Addition: After a brief period of stirring (approx. 10 minutes), add a tertiary amine base, such as triethylamine (1.2 mmol, 1.2 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (Na₂CO₃), and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the final sulfonamide derivative.

Characterization

The structural integrity of newly synthesized compounds is confirmed using a suite of spectroscopic methods.[4]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic S=O stretches of the sulfonamide group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

PART 2: Biological Activities and Therapeutic Targets

Sulfonamide derivatives have been investigated for a multitude of biological activities, targeting key pathways in cancer, diabetes, and inflammation.

Anticancer Activity

A significant area of research for sulfonamide derivatives is oncology, where they have been shown to inhibit multiple pathways crucial for tumor growth and survival.[5]

-

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6] Several sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[7] For instance, certain derivatives with a methoxy group positioned ortho to the sulfonamide moiety on a phenyl ring have shown remarkable VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range.[6] This anti-angiogenic strategy is a cornerstone of modern cancer therapy.

-

PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are critical signaling cascades that regulate cell proliferation, survival, and metabolism.[8] Dual inhibition of PI3K and mTOR is an effective anti-tumor strategy.[9] A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, with some compounds showing potent activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[9]

-

Antiproliferative Effects: Beyond specific enzyme targets, many sulfonamide derivatives exhibit broad antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[6][9]

Sources

- 1. scispace.com [scispace.com]

- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Methoxy-2-phenylpropane-1-sulfonamide

An In-Depth Technical Guide to 2-Methoxy-2-phenylpropane-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 2-Methoxy-2-phenylpropane-1-sulfonamide, a molecule of interest due to its incorporation of the sulfonamide functional group, a well-established pharmacophore. This document details the compound's fundamental physicochemical properties, molecular structure, and a proposed, scientifically-grounded synthetic pathway. Furthermore, it outlines the expected analytical characterization profile using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The guide is intended for researchers, chemists, and drug development professionals, offering foundational data and field-proven insights to facilitate further investigation and application of this compound.

Introduction to 2-Methoxy-2-phenylpropane-1-sulfonamide

Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their broad therapeutic applications, most notably as antimicrobial agents that inhibit bacterial folic acid synthesis.[1] The integration of the sulfonamide moiety (-SO₂NH₂) into diverse molecular scaffolds continues to be a fertile area for drug discovery. 2-Methoxy-2-phenylpropane-1-sulfonamide (IUPAC Name: 2-methoxy-2-phenylpropane-1-sulfonamide) is a specific small molecule that combines this critical functional group with a phenyl ring and a methoxy ether, features that can modulate its pharmacokinetic and pharmacodynamic properties.[2]

This guide serves as a foundational technical resource, consolidating known data and providing expert-driven predictive analysis where experimental data is not publicly available. The objective is to equip researchers with the necessary information to synthesize, characterize, and evaluate this compound for potential applications.

Physicochemical and Computed Properties

The fundamental identity and computed physicochemical parameters of a compound are critical for predicting its behavior in both chemical and biological systems. These properties, summarized in Table 1 and Table 2 , are essential for designing experimental protocols, from reaction workups to formulation and bioassays.

Table 1: Core Compound Identification

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methoxy-2-phenylpropane-1-sulfonamide | PubChem[2] |

| Molecular Formula | C₁₀H₁₅NO₃S | PubChem[2] |

| Molecular Weight | 229.30 g/mol | PubChem[2] |

| CAS Number | 1864014-85-6 | PubChem[2][3] |

| Canonical SMILES | CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC | PubChem[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Description & Significance | Source |

|---|---|---|---|

| XLogP3 | 0.5 | A measure of lipophilicity. A low value suggests moderate water solubility. | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | The -NH₂ group of the sulfonamide can donate a hydrogen bond. | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | The oxygens of the sulfonamide and the methoxy group can accept hydrogen bonds. | PubChem[2] |

| Rotatable Bond Count | 3 | Indicates the molecule's conformational flexibility. | PubChem[2] |

Molecular Structure and Key Features

The structure of 2-Methoxy-2-phenylpropane-1-sulfonamide contains several key functional groups that dictate its chemical reactivity and potential biological interactions. The central quaternary carbon atom provides steric bulk, while the phenyl, methoxy, and sulfonamide groups offer sites for metabolic activity, hydrogen bonding, and polar interactions.

Caption: 2D representation of 2-Methoxy-2-phenylpropane-1-sulfonamide.

Proposed Retrosynthetic Analysis and Synthesis Protocol

Retrosynthetic Analysis

A logical disconnection approach points to 2-phenylpropan-2-ol as a plausible and commercially available starting material. The synthesis would involve the formation of a key intermediate that can be readily converted to the target sulfonamide.

Sources

Predicted metabolic pathways for 2-Methoxy-2-phenylpropane-1-sulfonamide

Topic: Predicted Metabolic Pathways for 2-Methoxy-2-phenylpropane-1-sulfonamide Content Type: Technical Whitepaper / Predictive Toxicology Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists

Executive Summary

This technical guide provides a predictive metabolic profiling of 2-Methoxy-2-phenylpropane-1-sulfonamide , a structural motif sharing features with anticonvulsants and carbonic anhydrase inhibitors. Due to the steric bulk of the quaternary C2 center, metabolic clearance is predicted to be driven by functional group transformations rather than skeletal degradation.

The primary clearance pathways are predicted to be O-demethylation (Phase I) and Sulfonamide N-glucuronidation (Phase II). Understanding these pathways is critical for assessing potential drug-drug interactions (DDIs) and the formation of reactive metabolites.

Structural Analysis & Metabolic Susceptibility[1][2]

To accurately predict the metabolic fate, we must deconstruct the molecule into its pharmacophores:

-

The Core: A propane chain with a quaternary carbon at position 2.

-

Moiety A (Ether): A methoxy group (

) attached to the quaternary C2. This is a classic site for oxidative dealkylation. -

Moiety B (Aromatic): A phenyl ring attached to C2. This ring is unsubstituted, making it a candidate for aromatic hydroxylation.

-

Moiety C (Polar Head): A primary sulfonamide (

) at C1. This group is chemically stable against hydrolysis but biochemically susceptible to direct conjugation.

Predicted Clearance Profile

| Metabolic Phase | Primary Target Site | Predicted Enzyme System | Resulting Metabolite |

| Phase I | Methoxy Group ( | CYP2D6, CYP2C9, CYP2E1 | Tertiary Alcohol (O-desmethyl) |

| Phase I | Phenyl Ring | CYP3A4, CYP2C9 | Phenolic derivative (Para/Ortho-OH) |

| Phase II | Sulfonamide Nitrogen | UGT (UDP-glucuronosyltransferase) | N-Glucuronide Conjugate |

Phase I Metabolism: Oxidative Transformations

2.1 O-Demethylation (Major Pathway)

The most energetically favorable metabolic step is the O-demethylation of the tertiary ether. While tertiary ethers (like MTBE) are generally more stable than primary ethers, the methoxy group here is sterically accessible.

-

Mechanism: The cytochrome P450 enzyme abstracts a hydrogen atom from the methoxy methyl group, forming a carbon radical. This radical is hydroxylated to form an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde (

) and the corresponding tertiary alcohol. -

Enzymology: Based on structural analogs (e.g., venlafaxine, dextromethorphan), CYP2D6 is the likely primary catalyst, with potential contributions from CYP2C19 .

-

Product: 2-Hydroxy-2-phenylpropane-1-sulfonamide. This metabolite is significantly more polar and may undergo subsequent Phase II conjugation.

2.2 Aromatic Hydroxylation (Minor Pathway)

The phenyl ring, being electron-rich, is susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450.

-

Regioselectivity: Due to the steric bulk of the propane chain at the ipso position, hydroxylation is predicted to occur predominantly at the para position (4-position of the ring), with minor ortho products.

-

Toxicological Flag: If ortho-hydroxylation occurs followed by a second hydroxylation, a catechol can form. Catechols can oxidize to ortho-quinones , which are reactive electrophiles capable of binding to proteins (covalent toxicity).

Phase II Metabolism: Conjugation[3][4]

3.1 N-Glucuronidation (Direct)

Primary sulfonamides are distinct from carboxamides; they are acidic (

-

Mechanism: The nucleophilic nitrogen of the sulfonamide attacks the anomeric carbon of UDP-glucuronic acid (UDPGA).

-

Enzymology: UGT2B7 and UGT1A4 are frequently implicated in the N-glucuronidation of sulfonamides and sulfonylureas.

-

Reversibility: N-glucuronides are often labile and can be hydrolyzed back to the parent drug by

-glucuronidases in the gut or bladder (enterohepatic recirculation).

3.2 O-Glucuronidation (Secondary)

The metabolites generated in Phase I (the tertiary alcohol and the phenol) serve as substrates for O-glucuronidation, facilitating rapid renal excretion.

Visualization of Metabolic Pathways[2][5]

The following diagram illustrates the predicted metabolic tree, distinguishing between oxidative (red) and conjugative (blue) pathways.

Caption: Predicted metabolic tree showing the divergence into O-dealkylation (M1), Aromatic Hydroxylation (M2), and Direct N-Glucuronidation (M3).

Experimental Validation Protocols

To validate these predictions, a tiered in vitro approach is required.

5.1 Protocol: Microsomal Stability & Metabolite ID

This assay confirms Phase I lability and identifies specific CYP isoforms.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound (10 mM stock in DMSO).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (1

M final). Equilibrate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately mix with 150

L Ice-cold ACN. Centrifuge at 4000g for 20 min. -

Analysis: Inject supernatant into LC-MS/MS (High-Resolution Q-TOF or Orbitrap).

Data Analysis Table:

| Parameter | Acceptance Criteria | Interpretation |

|---|

| Intrinsic Clearance (

5.2 Protocol: Hepatocyte Incubation (Phase II)

Microsomes often lack the cofactors for Phase II. Cryopreserved hepatocytes contain the full complement of enzymes (CYPs + UGTs).

Workflow Visualization:

Caption: Workflow for hepatocyte incubation to detect Phase II glucuronide conjugates (+176 Da).

Toxicology Implications

Reactive Metabolite Risks

While the parent molecule is relatively benign, the Aromatic Hydroxylation pathway presents a minor risk. If the phenyl ring is hydroxylated to a catechol (1,2-dihydroxybenzene derivative), it can undergo auto-oxidation to an ortho-quinone.

-

Mitigation Strategy: Perform a GSH (Glutathione) Trapping Assay . Incubate HLM + NADPH + Test Compound + GSH (5 mM). Look for mass shifts of

Da (GSH adducts) in LC-MS.

Sulfonamide Hypersensitivity

Sulfonamide drugs are associated with idiosyncratic hypersensitivity (SJS/TEN). This is often linked to the formation of hydroxylamine metabolites (

-

Prediction: For this specific molecule, the sulfonamide is aliphatic. The formation of hydroxylamines is far less likely than in arylsulfonamides (like sulfamethoxazole), reducing the risk of hypersensitivity reactions.

References

-

Williams, D. P., & Park, B. K. (2003). Idiosyncratic toxicity: the role of toxicophores and bioactivation. Drug Discovery Today.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.

-

Rowland, A., et al. (2013). The "orphan" enzyme CYP2S1: a role in the metabolism of anticancer agents? Pharmacology & Therapeutics.

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics.

-

Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications. The AAPS Journal.

Solubility Profile of 2-Methoxy-2-phenylpropane-1-sulfonamide: A Guide for Pharmaceutical Scientists

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility profile of 2-Methoxy-2-phenylpropane-1-sulfonamide, a compound featuring a sulfonamide functional group known for its prevalence in medicinal chemistry.[3] We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a validated experimental protocol for solubility determination, and analyze its expected solubility in aqueous versus organic solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and strategically manage the solubility characteristics of this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

In pharmaceutical sciences, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount. A drug must be in a dissolved state to be absorbed from its site of administration and reach systemic circulation to exert its pharmacological effect.[4] Consequently, low aqueous solubility can lead to inadequate absorption, variable bioavailability, and the need for high, often impractical, doses.

2-Methoxy-2-phenylpropane-1-sulfonamide (C₁₀H₁₅NO₃S) is a molecule that encapsulates a common challenge in drug design: balancing lipophilic and hydrophilic structural features to achieve a desired pharmacological and pharmacokinetic profile. Its structure, featuring a nonpolar phenylpropane backbone and polar methoxy and sulfonamide groups, suggests a complex solubility behavior.

This guide aims to provide a detailed, scientifically-grounded framework for understanding and evaluating the solubility of this compound. We will dissect the molecular attributes that govern its interaction with various solvents and provide a robust experimental methodology for its quantitative assessment.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This equilibrium is dictated by two primary factors: the strength of the interactions holding the molecules together in the crystal lattice (crystal lattice energy) and the strength of the interactions between the solute and solvent molecules (solvation energy). For dissolution to occur, the energy released upon solvation must be sufficient to overcome the crystal lattice energy.

2-Methoxy-2-phenylpropane-1-sulfonamide: A Structural Analysis

-

Molecular Formula: C₁₀H₁₅NO₃S

-

Molecular Weight: 229.30 g/mol [5]

-

Key Functional Groups:

-

Phenyl Ring: A bulky, nonpolar group that contributes to the lipophilicity of the molecule.

-

Propane Backbone: A flexible, nonpolar alkyl chain.

-

Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.

-

Sulfonamide Group (-SO₂NH₂): A highly polar, rigid functional group.[3] The N-H protons are weakly acidic and can act as hydrogen bond donors, while the oxygen atoms are strong hydrogen bond acceptors.

-

The principle of "like dissolves like" provides a foundational qualitative prediction. The presence of both significant nonpolar (phenylpropane) and polar (sulfonamide, methoxy) regions suggests that 2-Methoxy-2-phenylpropane-1-sulfonamide will exhibit limited solubility in highly nonpolar solvents like hexane and in the highly polar aqueous environment of water. Its solubility is expected to be greatest in solvents of intermediate polarity or those that can effectively engage in hydrogen bonding with the sulfonamide moiety.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method, proposed by Higuchi and Connors, is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Methoxy-2-phenylpropane-1-sulfonamide to a series of vials, each containing a precisely known volume of the selected solvent (e.g., water, ethanol, acetone, etc.).

-

Causality: Using an excess of the solid ensures that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the dissolved solute.[6][7]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[8]

-

Causality: Continuous agitation maximizes the surface area contact between the solid and the solvent, facilitating the dissolution process until the rate of dissolution equals the rate of precipitation. The extended time frame is crucial to achieve a true equilibrium state.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid particles via centrifugation or filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF).

-

Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, as this would artificially inflate the measured concentration.[6]

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: HPLC provides the necessary specificity and sensitivity to accurately measure the concentration of the analyte in the complex matrix of the saturated solution. A calibration curve prepared with known standards is used for accurate quantification.

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Measurement.

Predicted Solubility Profile of 2-Methoxy-2-phenylpropane-1-sulfonamide

While specific experimental data for this compound is not publicly available, a reliable solubility profile can be predicted based on its structure and the known behavior of sulfonamides in various solvents.[9][10]

| Solvent Class | Solvent Example | Dielectric Constant (Polarity) | Predicted Solubility | Rationale for Interaction |

| Nonpolar | n-Hexane | 1.9 | Very Low | Dominated by weak van der Waals forces; unable to solvate the highly polar sulfonamide group. |

| Polar Aprotic | Dichloromethane | 9.1 | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bond donating capability. |

| Ethyl Acetate | 6.0 | Moderate | Acts as a hydrogen bond acceptor for the sulfonamide N-H protons. | |

| Acetone | 21 | Moderate to High | Strong dipole and a good hydrogen bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | 47 | High | Highly polar and an excellent hydrogen bond acceptor, effectively solvating the sulfonamide group. | |

| Polar Protic | Ethanol | 24.5 | High | Can act as both a hydrogen bond donor and acceptor, creating strong interactions with the sulfonamide and methoxy groups. |

| Methanol | 33 | High | Similar to ethanol, highly effective at solvating polar functional groups through hydrogen bonding. | |

| Aqueous | Water | 80.1 | Low | The strong hydrogen bonding network of water is disrupted by the large, nonpolar phenylpropane moiety, leading to unfavorable energetics (hydrophobic effect). |

Logical Relationship: Polarity vs. Solubility

Caption: Impact of Solvent Polarity on Compound Solubility.

Conclusion and Implications for Drug Development

The solubility profile of 2-Methoxy-2-phenylpropane-1-sulfonamide is a direct consequence of its hybrid molecular structure. The analysis predicts low intrinsic aqueous solubility due to the dominance of its lipophilic phenylpropane core. Conversely, it is expected to be readily soluble in polar organic solvents , particularly polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO, which can effectively solvate the polar sulfonamide group.

For drug development professionals, this profile has several key implications:

-